![molecular formula C8H6Br2O3 B085321 3,5-Dibromo-2-methoxybenzoic acid CAS No. 13130-23-9](/img/structure/B85321.png)
3,5-Dibromo-2-methoxybenzoic acid
Overview
Description
Synthesis Analysis
3,5-Dibromo-2-methoxybenzoic acid has been synthesized from salicylaldehyde as part of a study on compounds isolated from sea sponges, such as Didiscus sp. This synthesis route is critical for establishing the structure and potential applications of the compound in various chemical contexts (Utkina et al., 1998).
Molecular Structure Analysis
The molecular structure of this compound is established through spectral methods and X-ray diffraction analysis. This structural elucidation is essential for understanding the compound's reactivity and interactions with other molecules. The study by Utkina and colleagues (1998) emphasizes the significance of structural analysis in chemical research.
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing its versatility. For example, its interaction with N-donor compounds reveals its capability to form molecular adducts through hydrogen bonding, a property explored in the context of molecular recognition studies. This aspect of the compound's behavior underlines its potential in supramolecular chemistry and the design of molecular assemblies (Varughese & Pedireddi, 2006).
Scientific Research Applications
Natural Source Isolation : 3,5-Dibromo-2-methoxybenzoic acid was isolated from the sea sponge Didiscus sp. This compound's structure was confirmed by spectral methods, X-ray diffraction analysis, and comparison with a synthetic sample prepared from salicylaldehyde (Utkina et al., 1998).
Biodegradation Study : A study on Pseudomonas putida demonstrated the oxidation of various methoxylated benzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic acid, highlighting the microbial metabolism and potential biodegradation pathways for these compounds (Donnelly & Dagley, 1980).
Chemical Synthesis and Reactions : Research on unprotected 2-methoxybenzoic acid showed selective deprotonation at specific positions, providing insights into the synthesis of various substituted 2-methoxybenzoic acids, including those related to this compound (Nguyen et al., 2006).
Photocycloaddition Studies : Irradiation studies involving derivatives of 3,5-dihydroxybenzoic acid, including 3-alkenyloxy-5-methoxybenzoic acid derivatives, revealed interesting photocycloaddition reactions, offering insights into the chemical behavior under specific conditions (Hoffmann & Pete, 1998).
Electrochemical Studies : The mineralization of herbicide 3,6-dichloro-2-methoxybenzoic acid was studied, offering insights into the electrochemical degradation pathways and potential environmental applications for related compounds, including this compound (Brillas et al., 2003).
Drug Synthesis and Activity : A study on the synthesis and pharmacological activity of 2-aryl-3-ethoxycarbonyl-5-hydroxybenzofurans, which includes compounds similar to this compound, provided valuable data on the potential applications of these compounds in medicinal chemistry (Zotova et al., 2004).
Safety and Hazards
Mechanism of Action
Mode of Action
Brominated benzoic acids, in general, are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The presence of the methoxy group may influence these reactions, but the specifics would depend on the exact conditions and the presence of other reactants.
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-2-methoxybenzoic acid. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility, absorption, and interaction with targets . The presence of other substances can also affect its reactivity .
properties
IUPAC Name |
3,5-dibromo-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGFGZWIQSUSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349167 | |
Record name | 3,5-dibromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13130-23-9 | |
Record name | 3,5-dibromo-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromo-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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